Diethyl butylethylmalonate

Description

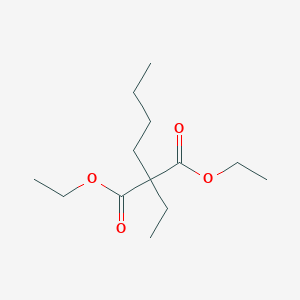

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-butyl-2-ethylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-5-9-10-13(6-2,11(14)16-7-3)12(15)17-8-4/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFFBDXXUZAUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208281 | |

| Record name | Diethyl butylethylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596-76-9 | |

| Record name | 1,3-Diethyl 2-butyl-2-ethylpropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl butylethylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC44910 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC6791 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl butylethylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl butylethylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl butylethylmalonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6VN3E53NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Diethyl Butylethylmalonate

Malonic Ester Synthesis and Alkylation Strategies

The malonic ester synthesis is a cornerstone of carbon-carbon bond formation in organic chemistry. Its application to produce unsymmetrically dialkylated malonic esters like diethyl butylethylmalonate requires a carefully controlled, stepwise approach. The process hinges on the sequential deprotonation of diethyl malonate and its monoalkylated derivative, followed by nucleophilic substitution on appropriate alkyl halides. wikipedia.org

Monoalkylation and Dialkylation Techniques in Diethyl Malonate Chemistry

The synthesis of this compound is a classic example of a stepwise dialkylation of diethyl malonate. libretexts.org The process begins with the monoalkylation of the diethyl malonate enolate. This intermediate, diethyl butylmalonate or diethyl ethylmalonate, is then subjected to a second alkylation step with a different alkyl halide to yield the final disubstituted product. organic-chemistry.org

The general procedure involves two distinct alkylation sequences:

First Alkylation: Diethyl malonate is treated with a strong, non-nucleophilic base, typically sodium ethoxide (NaOEt) in ethanol, to generate the corresponding enolate. scribd.com This enolate then acts as a nucleophile, attacking an alkyl halide (e.g., 1-bromobutane) in an SN2 reaction to form the monoalkylated product, diethyl butylmalonate. rsc.org

Second Alkylation: The resulting monoalkylated ester still possesses one acidic α-hydrogen. A second deprotonation step using a strong base generates a new enolate. This enolate is then treated with a second, different alkyl halide (e.g., ethyl bromide) to yield the unsymmetrically dialkylated product, this compound. organic-chemistry.orgrsc.org

A patent describes a method for preparing diethyl n-butylmalonate where diethyl malonate is added to sodium ethoxide to form the sodium salt, followed by the addition of bromobutane. rsc.org Another procedure for preparing unsymmetrically dialkylated compounds involves isolating the monoalkylated product before proceeding with the second alkylation. rsc.org

| Step | Reactant 1 | Reactant 2 | Base | Product | Key Consideration |

| 1 (Butylation first) | Diethyl malonate | 1-Bromobutane | Sodium Ethoxide | Diethyl butylmalonate | Control stoichiometry to minimize dialkylation |

| 2 | Diethyl butylmalonate | Ethyl bromide | Sodium Ethoxide | This compound | Ensure complete deprotonation of the monoalkylated ester |

| 1 (Ethylation first) | Diethyl malonate | Ethyl bromide | Sodium Ethoxide | Diethyl ethylmalonate | Control stoichiometry to minimize dialkylation |

| 2 | Diethyl ethylmalonate | 1-Bromobutane | Sodium Ethoxide | This compound | Ensure complete deprotonation of the monoalkylated ester |

Enolate Formation and Regioselectivity in Carbon-Carbon Bond Formation

The formation of a carbanion at the α-carbon is the pivotal step in the malonic ester synthesis. The two electron-withdrawing ester groups significantly increase the acidity of the methylene (B1212753) (CH₂) protons (pKa ≈ 13 in DMSO), facilitating their removal by a moderately strong base like sodium ethoxide. organic-chemistry.orgscribd.com The resulting enolate is stabilized by resonance, with the negative charge delocalized onto the oxygen atoms of both carbonyl groups. nih.gov

Enolates are ambident nucleophiles, meaning they can react at two different sites: the α-carbon (C-alkylation) or the enolate oxygen (O-alkylation). In the alkylation of diethyl malonate, C-alkylation is the desired and predominant pathway, leading to the formation of a new carbon-carbon bond. scribd.com Several factors influence the C/O alkylation ratio:

Solvent: Polar aprotic solvents can solvate the metal cation, leading to a more "naked" and reactive enolate oxygen, which can increase the amount of O-alkylation. In contrast, protic solvents can hydrogen-bond to the oxygen atom, hindering its reactivity and favoring C-alkylation. scribd.com

Counter-ion: The nature of the metal cation (e.g., Li⁺, Na⁺, K⁺) affects the ion pairing with the enolate. For 1,3-dicarbonyl compounds like diethyl malonate, the metal cation can chelate with both oxygen atoms, which sterically shields them and strongly favors C-alkylation. scribd.com

Alkylating Agent: "Harder" electrophiles, such as alkyl sulfates, tend to react at the "harder" oxygen atom (O-alkylation), while "softer" electrophiles, like alkyl iodides, preferentially react at the "softer" carbon atom (C-alkylation). scribd.com

For the synthesis of this compound using alkyl bromides and sodium ethoxide in ethanol, conditions are generally optimal for exclusive C-alkylation. The use of sodium ethoxide as the base is also strategic because it prevents transesterification, which could occur if a different alkoxide were used. wikipedia.orgscribd.com

Advanced Catalytic Approaches in Diethyl Malonate Derivatization

While the classical malonic ester synthesis is robust, modern catalysis offers powerful alternatives for the derivatization of diethyl malonate. These methods can provide higher efficiency, milder reaction conditions, and access to novel structures, including chiral molecules through asymmetric synthesis.

Transition Metal-Mediated Transformations

Various transition metals have been shown to catalyze the alkylation and arylation of active methylene compounds like diethyl malonate. These methods often proceed through different mechanisms than the traditional SN2 pathway and can tolerate a wider range of functional groups.

Palladium-Catalyzed Reactions: Palladium is well-known for catalyzing allylic alkylation reactions. In these transformations, a palladium(0) complex reacts with an allylic acetate (B1210297) or carbonate to form a π-allyl palladium intermediate. The malonate enolate can then act as a nucleophile to attack this complex, forming an allylated malonate derivative. organic-chemistry.orgnih.gov While not a direct route to saturated alkyl groups like butyl and ethyl, this methodology is a powerful tool for introducing unsaturation. Other palladium-catalyzed processes include alkene difunctionalization reactions, where malonate nucleophiles can be coupled with alkenes tethered to aryl or alkenyl triflates to form substituted cyclopentanes. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed for the reductive alkylation of active methylene compounds. This process involves a Knoevenagel condensation between diethyl malonate and an aldehyde, followed by a rhodium-catalyzed reduction of the resulting alkene. acs.orgacs.org This represents an alternative to using alkyl halides. Rhodium has also been shown to catalyze the arylthiolation of diethyl malonate with diaryl disulfides. researchgate.net

Copper-Catalyzed Reactions: Copper catalysts offer a mild and general method for the arylation of diethyl malonate using aryl iodides. organic-chemistry.org This Ullmann-type coupling typically uses a copper(I) source, such as CuI, and a ligand like 2-phenylphenol. organic-chemistry.org Copper has also been used to catalyze the oxidative alkylation of C-H bonds adjacent to a nitrogen atom with dialkyl malonates, using molecular oxygen as the oxidant.

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

| Pd(0) / Chiral Ligands | Asymmetric Allylic Alkylation | Allyl Acetates, Diethyl Malonate | Chiral Allylated Malonates | organic-chemistry.orgnih.gov |

| RhCl₃ / CO / H₂O | Reductive Alkylation | Aldehydes, Diethyl Malonate | Alkylated Malonates | acs.orgacs.org |

| CuI / Ligand | Arylation | Aryl Iodides, Diethyl Malonate | Arylated Malonates | organic-chemistry.org |

| CuBr / O₂ | Oxidative Alkylation | Tertiary Amines, Diethyl Malonate | α-Aminoalkyl Malonates |

Mechanistic Investigations of Diethyl Butylethylmalonate Reactions

Nucleophilic Addition and Substitution Reactions

The carbon atom situated between the two carbonyl groups of a malonic ester can be readily deprotonated by a suitable base to form a resonance-stabilized enolate. This enolate is a potent carbon nucleophile, serving as the key intermediate in the majority of its addition and substitution reactions.

Michael Addition Reactions with α,β-Unsaturated Systems

The enolate derived from malonic esters, including diethyl butylethylmalonate, can act as a "Michael donor" in conjugate addition reactions with α,β-unsaturated compounds, known as Michael acceptors. byjus.comorganic-chemistry.org This reaction, the Michael addition, is a thermodynamically controlled process that results in the formation of a new carbon-carbon bond at the β-position of the unsaturated system, yielding a 1,5-dicarbonyl compound or its synthetic equivalent. byjus.comlibretexts.org

The mechanism commences with the deprotonation of the malonic ester by a base to generate the nucleophilic enolate. byjus.com This enolate then attacks the electrophilic β-carbon of the α,β-unsaturated system in a 1,4-addition. byjus.com The resulting intermediate is then protonated to yield the final adduct. byjus.com The reaction is highly versatile and can be performed with a wide range of acceptors.

Recent research has focused on rendering this reaction enantioselective through the use of organocatalysts. For instance, thiourea-based catalysts have been shown to facilitate the asymmetric Michael addition of diethyl malonate to nitroalkenes, achieving high yields and enantiomeric excesses. encyclopedia.pub The catalyst activates the reaction through a dual-hydrogen-bonding mechanism, orienting both the nucleophile and the electrophile to favor the formation of one enantiomer. encyclopedia.pub

| Michael Donor | Michael Acceptor | Catalyst/Base | Product Type | Reference |

|---|---|---|---|---|

| Diethyl Malonate | Methyl Crotonate | Base (e.g., NaOEt) | 1,5-Dicarbonyl Compound | byjus.com |

| Diethyl Malonate | (E)-β-Nitrostyrene | Thiourea (R,R)-13 | Asymmetric Nitro Ester | encyclopedia.pub |

| Diethyl Malonate | Mesityl Oxide | Base (e.g., NaOEt) | 1,5-Dicarbonyl Compound | byjus.com |

| β-Keto Ester | 3-Buten-2-one | Sodium Ethoxide | Conjugate Addition Product | libretexts.org |

SN2 and SN1 Pathways in Alkylation Reactions

The synthesis of this compound itself is a prime example of a nucleophilic substitution reaction. It is typically prepared via the sequential alkylation of diethyl malonate. This process involves the formation of the malonate enolate, which then acts as a nucleophile, attacking an alkyl halide. organicchemistrytutor.comlibretexts.org

The mechanism of this alkylation is overwhelmingly a bimolecular nucleophilic substitution (SN2). libretexts.orgopenochem.org In the SN2 pathway, the nucleophilic enolate attacks the electrophilic carbon of the alkyl halide in a single, concerted step, displacing the halide leaving group. masterorganicchemistry.com This mechanism is highly sensitive to steric hindrance at the electrophilic carbon. organicchemistrytutor.commasterorganicchemistry.com Consequently, the alkylation of malonic esters is efficient with primary and secondary alkyl halides but generally fails with tertiary alkyl halides, which tend to undergo E2 elimination instead. organicchemistrytutor.comlibretexts.org

The alternative SN1 pathway, which involves the formation of a carbocation intermediate, is not favored in these reactions. masterorganicchemistry.comuou.ac.in The strong, non-hindered base (like sodium ethoxide) used to form the enolate also favors the bimolecular SN2/E2 pathways over the unimolecular SN1/E1 pathways. The synthesis of this compound proceeds by first reacting the diethyl malonate enolate with a butyl halide (e.g., butyl bromide) via an SN2 reaction to form diethyl butylmalonate. A second deprotonation followed by an SN2 reaction with an ethyl halide (e.g., ethyl iodide) yields the final product. organicchemistrytutor.com

| Feature | SN2 Pathway (Favored) | SN1 Pathway (Disfavored) |

|---|---|---|

| Mechanism | Concerted, one-step process | Stepwise, involves carbocation intermediate |

| Rate Determining Step | Bimolecular (depends on [Enolate] and [Alkyl Halide]) | Unimolecular (depends on [Alkyl Halide]) |

| Substrate Preference | Methyl > Primary > Secondary >> Tertiary | Tertiary > Secondary >> Primary > Methyl |

| Stereochemistry | Inversion of configuration | Racemization |

| Relevance to Synthesis | Primary mechanism for synthesizing this compound | Not a viable pathway due to substrate and base choice |

Role of Diethyl Malonate as a Leaving Group in Complex Rearrangements

While the malonate enolate is an excellent nucleophile, the diethyl malonate anion can also function as a competent leaving group in certain reactions, particularly those involving hydrazine (B178648). This unusual reactivity allows for the facile synthesis of complex heterocyclic structures. cdnsciencepub.comresearchgate.net

In one documented pathway, condensation of 2-aminobenzophenones with diethyl ethoxymethylenemalonate produces 2-(2′,2′-bis-carboethoxyvinylamino)-benzophenones. When these intermediates are treated with hydrazine hydrate, a reaction ensues where the diethyl malonate moiety is expelled. cdnsciencepub.comresearchgate.net Mechanistic proposals suggest that hydrazine attacks one of the ester carbonyls or the vinylic system, initiating a cyclization cascade that culminates in the elimination of the resonance-stabilized diethyl malonate anion. researchgate.net This stability is key to its ability to act as a leaving group. The reaction ultimately yields 1,3,4-benzotriazepine derivatives. cdnsciencepub.com This demonstrates a less common but synthetically valuable reaction pathway where the typically nucleophilic malonate unit is instead expelled.

Stereochemical Control and Chirality Induction in this compound Synthesis

This compound possesses a stereocenter at the central carbon atom, meaning it can exist as a pair of enantiomers. The synthesis of a single enantiomer (asymmetric synthesis) requires stereochemical control during one of the alkylation steps. rijournals.com This is a significant area of modern organic synthesis, as the biological activity of chiral molecules often resides in only one of their enantiomeric forms. mdpi.com

Strategies to achieve stereochemical control in the synthesis of compounds like this compound fall into several categories:

Chiral Auxiliaries: One of the most established methods involves temporarily attaching a chiral auxiliary to the malonate structure. youtube.com This auxiliary, being a single enantiomer, directs the approach of the incoming alkyl halide to one face of the enolate, leading to the preferential formation of one diastereomer. After the alkylation is complete, the auxiliary is cleaved to yield the enantiomerically enriched product. youtube.com

Chiral Catalysts: The use of chiral catalysts, such as chiral phase-transfer catalysts or chiral metal complexes, can create a chiral environment around the achiral malonate enolate. This environment biases the reaction pathway towards one enantiomer without the need to covalently modify the substrate. rijournals.com

Chiral Solvents and Additives: In some cases, the use of chiral solvents or additives can induce a degree of enantioselectivity in a reaction. rsc.orgrsc.org This method, known as chiral solvation or non-bonding interaction, relies on the formation of diastereomeric solvated complexes that react at different rates.

The efficiency of these methods is typically measured by the enantiomeric excess (ee), which quantifies the preference for one enantiomer over the other. Research in related systems has shown that high levels of stereocontrol are achievable in the alkylation of malonate-type pronucleophiles.

Derivatization Strategies and Structural Characterization

Synthesis of Novel Diethyl Butylethylmalonate Derivatives

The reactivity of the this compound scaffold is centered around the carbon atom positioned between the two ester functional groups, as well as the ester groups themselves, which can participate in cyclization reactions.

The carbon atom alpha to the two carbonyl groups in malonic esters is acidic and can be readily deprotonated to form a stable enolate. This nucleophilic enolate can then be reacted with various electrophiles to introduce new substituents. In the case of this compound, which is already disubstituted at this position, further classical alkylation at the central carbon is not feasible. However, the existing butyl and ethyl groups can be modified, or the entire malonate moiety can act as a leaving group in certain reactions. mdpi.com

For instance, the synthesis of diethyl ethyl-1-methylbutylmalonate involves the reaction of the sodio-derivative of diethyl 1-methylbutylmalonate with ethyl bromide. google.com This highlights a common strategy for introducing a second alkyl group to a mono-substituted malonic ester. A similar approach could be envisioned for the synthesis of this compound itself, starting from diethyl butylmalonate and reacting its sodio-derivative with an ethyl halide.

| Starting Material | Reagent | Product |

| Diethyl 1-methylbutylmalonate | Sodium Ethylate, Ethyl Bromide | Diethyl ethyl-1-methylbutylmalonate google.com |

| Diethyl butylmalonate | Sodium Ethylate, Ethyl Halide | This compound |

Table 1: Synthetic Routes to Dialkylated Malonic Esters

Diethyl malonate and its derivatives are versatile building blocks for the synthesis of a wide array of heterocyclic compounds. arabjchem.orgresearchgate.net These reactions often involve the condensation of the malonate derivative with other reagents to form ring structures. For example, diethyl malonate can be used in the synthesis of benzodiazepines, isoquinolines, and pyrrolopyridine scaffolds through microwave-assisted α-arylation followed by cyclization reactions. arabjchem.orgresearchgate.net

While specific examples for this compound are not prevalent in the literature, the general reactivity of the diethyl malonate core suggests its potential use in similar synthetic strategies. The presence of the butyl and ethyl groups would influence the steric and electronic properties of the resulting heterocyclic systems. For example, diethyl malonate is a key component in the synthesis of quinolones and various other heterocyclic systems. nih.govresearchgate.net

Advanced Spectroscopic Characterization Techniques for Malonate Esters

The unambiguous identification of this compound and its derivatives relies on a combination of modern spectroscopic techniques.

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum of a related compound, diethyl butylmalonate, the protons of the butyl and ethyl groups, as well as the ethoxy groups of the esters, would exhibit characteristic chemical shifts and splitting patterns. chemicalbook.com For this compound, one would expect to see signals corresponding to the methyl and methylene (B1212753) protons of the butyl and ethyl substituents, as well as the characteristic quartet and triplet of the two ethyl ester groups.

The ¹³C NMR spectrum provides complementary information, with distinct signals for the carbonyl carbons, the quaternary α-carbon, and the carbons of the alkyl and ethoxy groups. chemicalbook.com The chemical shifts of these carbons are indicative of their electronic environment.

| Nucleus | Expected Chemical Shift Range (ppm) |

| ¹H (Alkyl CH₃) | 0.8 - 1.0 |

| ¹H (Alkyl CH₂) | 1.2 - 1.8 |

| ¹H (Ester OCH₂) | 4.1 - 4.3 (quartet) |

| ¹H (Ester OCH₂CH ₃) | 1.2 - 1.4 (triplet) |

| ¹³C (Carbonyl C=O) | 168 - 175 |

| ¹³C (Quaternary α-C) | ~50-60 |

| ¹³C (Ester OCH₂) | ~60-62 |

| ¹³C (Alkyl Chains) | 10 - 40 |

Table 2: Predicted NMR Chemical Shift Ranges for this compound (Note: Actual values may vary depending on the solvent and other experimental conditions). sigmaaldrich.comepfl.chcarlroth.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In this compound, the most prominent absorption bands would be due to the C=O stretching of the ester groups, typically appearing in the region of 1730-1750 cm⁻¹. cdnsciencepub.comresearchgate.net The C-O single bond stretching of the ester groups would also give rise to strong absorptions in the 1100-1300 cm⁻¹ region. researchgate.net The various C-H bonds of the alkyl groups would show stretching and bending vibrations in their characteristic regions. Many malonate esters exhibit two distinct carbonyl stretching bands, a phenomenon attributed to vibrational coupling. cdnsciencepub.comcdnsciencepub.com

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (Ester) Stretch | 1730 - 1750 cdnsciencepub.comresearchgate.net |

| C-O (Ester) Stretch | 1100 - 1300 researchgate.net |

| C-H (Alkyl) Stretch | 2850 - 3000 |

Table 3: Key IR Absorption Bands for this compound

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight.

The fragmentation pattern of malonate esters is often characterized by the loss of the ester groups or parts thereof. mdpi.com A common fragmentation pathway for 2-substituted diethyl malonate derivatives involves the loss of the entire diethyl malonate moiety. mdpi.com In the case of diethyl n-butylmalonate, a significant fragmentation is the loss of the n-butyl group. mdpi.com For this compound, one would expect to see fragment ions corresponding to the loss of an ethyl radical, a butyl radical, an ethoxy group, or combinations of these, leading to a characteristic "fingerprint" mass spectrum. mdpi.com

Computational Chemistry and Theoretical Studies of Diethyl Butylethylmalonate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like diethyl butylethylmalonate. These methods solve the Schrödinger equation, which describes the quantum mechanical behavior of electrons, to provide detailed information about a molecule's energy levels, bond lengths, and reactivity. openaccessjournals.com

Density Functional Theory (DFT) is a powerful quantum-mechanical method used to calculate the electronic structure of atoms and molecules. nih.gov It has become a popular tool in computational chemistry due to its favorable balance of accuracy and computational efficiency. nih.govaps.org DFT can be used to predict a wide range of molecular properties for this compound.

Predicted Molecular Properties using DFT:

While specific DFT studies on this compound are not readily found, the table below illustrates the types of properties that can be calculated using this method. These values are essential for understanding the molecule's behavior in chemical reactions.

| Property | Description | Potential DFT Finding for this compound |

| Total Energy | The total energy of the molecule in its optimized geometry. | Provides a measure of the molecule's stability. |

| Heat of Formation | The change in enthalpy when one mole of the compound is formed from its constituent elements. | Can be calculated to assess the thermodynamic stability of the molecule. |

| Dipole Moment | A measure of the separation of positive and negative charges in the molecule. | Would likely show a significant dipole moment due to the presence of polar carbonyl groups. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Can be calculated and compared with experimental infrared (IR) spectra to confirm the structure. |

DFT calculations have been successfully used to characterize new compounds, including complex structures, by predicting properties like NMR chemical shifts with good accuracy compared to experimental data. nih.gov Frameworks for automated and accurate DFT calculations are being developed to handle complex molecules, including those with different charge states and in solution. chemrxiv.org

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to predict chemical and physical properties. A key aspect of MO theory is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. ijcce.ac.ir A smaller gap indicates higher reactivity and lower chemical stability. ijcce.ac.ir

Frontier Orbital Properties and Their Significance:

| Orbital | Description | Significance for this compound's Reactivity |

| HOMO | The outermost orbital containing electrons. | The energy of the HOMO is related to the molecule's ability to donate electrons. In reactions, the ester groups' oxygen atoms would likely be regions of high HOMO density, making them susceptible to attack by electrophiles. |

| LUMO | The innermost orbital without electrons. | The energy of the LUMO relates to the molecule's ability to accept electrons. The carbonyl carbons are expected to be primary sites for nucleophilic attack, indicated by a high LUMO coefficient. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | This value would predict the overall reactivity of this compound. A relatively large gap would suggest it is a stable compound under normal conditions. |

The analysis of these orbitals helps in understanding the molecule's electronic structure and predicting how it will interact with other chemical species. ijcce.ac.ir

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry can be used to model chemical reactions, providing detailed insights into the mechanism. This involves mapping the potential energy surface of a reaction to identify the most likely pathway from reactants to products. A crucial part of this analysis is locating the transition state, which is the highest energy point along the reaction coordinate.

For a reaction involving this compound, such as its hydrolysis or its use in the synthesis of barbiturates, computational methods could:

Identify Intermediates: Determine the structure and stability of any intermediate species formed during the reaction.

Locate Transition States: Calculate the geometry and energy of the transition state. The energy of the transition state is used to determine the activation energy of the reaction, which dictates the reaction rate.

Confirm Reaction Mechanisms: By comparing the calculated energy profile with experimental kinetic data, the proposed reaction mechanism can be validated.

Databases like the KEGG REACTION database classify reactions based on the chemical structure transformations, which can be used to understand the types of reactions this compound might undergo. genome.jp

Conformational Analysis and Molecular Modeling

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.com For a flexible molecule like this compound, which has several single bonds, numerous conformations are possible.

Molecular modeling techniques can be used to:

Identify Stable Conformers: Determine the lowest energy (most stable) three-dimensional structures of the molecule.

Calculate Energy Barriers: Compute the energy required to rotate different parts of the molecule, such as the ethyl and butyl groups.

Understand Steric Effects: Analyze how the spatial arrangement of the bulky alkyl groups influences the molecule's shape and reactivity. The rotation of these groups can cause conformational changes that affect the molecule's properties. mdpi.com

The introduction of different substituents can alter the preferred molecular conformation, which in turn can influence the molecule's biological or chemical activity. mdpi.com Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used experimentally to determine the proximity of different atoms, providing data that can be compared with computational models to establish the prevailing conformations. mdpi.com

Applications of Diethyl Butylethylmalonate in Complex Organic Synthesis

Strategic Role as a Key Building Block in Multi-Step Synthetic Sequences

A classic illustration of its role is the synthesis of Butethal (also known as Butobarbitone or 5-butyl-5-ethylbarbituric acid), an intermediate-acting barbiturate (B1230296). uogqueensmcf.com In this synthesis, diethyl butylethylmalonate is the central component that contains the required butyl and ethyl groups attached to what will become the C5 position of the barbiturate ring. The synthesis proceeds via a condensation reaction with urea (B33335) in the presence of a strong base, typically sodium ethoxide. The base deprotonates the urea, which then acts as a nucleophile, attacking the electrophilic carbonyl carbons of the malonate ester in a cyclization reaction to form the heterocyclic barbiturate ring. uogqueensmcf.com This direct incorporation of the butylethylmalonate unit highlights its strategic importance in streamlining the synthesis of complex pharmaceutical compounds.

The general reaction scheme for this multi-step sequence is presented below:

| Step | Reactants | Reagents | Product | Purpose |

| 1 | This compound, Urea | Sodium Ethoxide (NaOEt) | Butethal (5-butyl-5-ethylbarbituric acid) | Condensation and cyclization to form the barbiturate ring system. |

Precursor for Advanced Carbon Skeleton Construction

The construction of a molecule's carbon skeleton is a fundamental goal of organic synthesis. masterorganicchemistry.com this compound is an excellent precursor for building advanced carbon frameworks, particularly those containing a quaternary carbon atom—a carbon bonded to four other non-hydrogen atoms.

One major pathway for carbon skeleton construction involves the classic malonic ester synthesis, which culminates in hydrolysis and decarboxylation. libretexts.orgbeilstein-journals.org When this compound is subjected to acidic or basic hydrolysis, the two ester groups are converted to carboxylic acids, forming an unstable β-dicarboxylic acid intermediate. Upon gentle heating, this intermediate readily loses one molecule of carbon dioxide (decarboxylation) to yield 2-ethylhexanoic acid. libretexts.orglookchem.com This process effectively uses the malonate as a synthon for a –C(butyl)(ethyl)COOH group, providing a reliable method to install the butylethyl-substituted quaternary carbon into a target molecule.

A second, distinct pathway for skeleton construction involves the chemical reduction of the ester functionalities. The two ester groups of this compound can be reduced to primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under high pressure. nih.gov This transformation yields 2-butyl-2-ethyl-1,3-propanediol, a diol that serves as a valuable monomer in the synthesis of polymers such as polyesters and polyurethanes, as well as in the production of emulsifying agents and lubricants. nih.govkhneochem.co.jpinchem.org

Integration into Convergent and Divergent Synthesis Strategies

Modern synthetic chemistry often employs strategic approaches like convergent and divergent synthesis to improve efficiency and facilitate the creation of chemical libraries. This compound is well-suited for integration into both of these strategies.

A divergent synthesis is a strategy where a single, common intermediate is used to generate a library of structurally distinct compounds by subjecting it to different reaction conditions or reagents. This compound is an excellent starting point for such a strategy due to the multiple reactive sites offered by its ester groups. From this single precursor, several different classes of molecules can be accessed, as illustrated below.

Table of Divergent Pathways from this compound

| Pathway | Reagent(s) | Resulting Compound Class | Specific Product Example |

|---|

| A | 1. Urea 2. Sodium Ethoxide | Barbiturate (Heterocycle) | Butethal uogqueensmcf.com | | B | 1. H₃O⁺ or OH⁻ 2. Heat (Δ) | Carboxylic Acid | 2-Ethylhexanoic Acid libretexts.org | | C | 1. LiAlH₄ 2. H₂O workup | Diol | 2-Butyl-2-ethyl-1,3-propanediol nih.gov |

This divergent approach demonstrates the versatility of this compound as a central hub, enabling the efficient production of a variety of valuable chemicals, from pharmaceuticals to polymer building blocks, all originating from a single, common precursor.

Environmental Chemistry and Degradation Pathways of Malonate Esters

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

Abiotic degradation encompasses non-biological processes that break down chemical compounds in the environment, primarily through reactions with light (photodegradation) and water (hydrolysis).

Photodegradation involves the breakdown of molecules by light energy. Diethyl malonate contains chemical structures called chromophores that can absorb light at wavelengths greater than 290 nm, which suggests it may be susceptible to direct breakdown by sunlight in surface waters and the atmosphere. nih.gov

In the atmosphere, vapor-phase diethyl malonate is expected to be degraded by reacting with photochemically-produced hydroxyl radicals (•OH). nih.gov The estimated half-life for this atmospheric reaction is approximately 3.1 days. nih.gov

Hydrolysis, the reaction with water, is a significant abiotic degradation pathway for diethyl malonate, with its stability being highly dependent on the pH of the surrounding water. nih.govguidechem.com The reaction occurs in two steps: first, one ester group is cleaved to form the monoester (ethyl malonate), and subsequently, the second ester group is cleaved to yield malonic acid and ethanol. nih.govoecd.org

Studies conducted under OECD Guideline 111 reveal that diethyl malonate is relatively stable in acidic conditions but hydrolyzes readily in neutral and, particularly, alkaline environments. nih.govguidechem.com At a pH of 4 and a temperature of 50°C, less than 10% of the compound hydrolyzed after five days. nih.govguidechem.com In contrast, the half-life decreases significantly as the pH increases. nih.govguidechem.com

The presence of substituents on the central carbon atom can significantly impact hydrolytic stability. For example, studies on diethyl 2-(perfluorophenyl)malonate showed it to be surprisingly stable under various basic and acidic conditions, only decomposing under harsh treatment. beilstein-journals.org This suggests that the butyl and ethyl groups in diethyl butylethylmalonate likely influence its hydrolysis rate compared to the unsubstituted diethyl malonate.

| pH | Temperature (°C) | Half-Life |

|---|---|---|

| 4 | 50 | > 5 days (<10% hydrolysis) |

| 7 | 25 | 137.5 hours |

| 7 | 50 | 15.9 hours |

| 9 | 50 | < 2.4 hours |

Biodegradation Pathways and Microbial Interactions

Biodegradation is the breakdown of organic matter by microorganisms, and it is considered a primary environmental fate process for diethyl malonate. guidechem.com

Diethyl malonate is classified as readily biodegradable. nih.govepa.gov Standard screening tests have demonstrated rapid and extensive degradation. In one study following EU methods, degradation reached 90% in 7 days and 99% within 28 days. nih.gov Another test showed 86% of the theoretical biochemical oxygen demand was consumed in two weeks using an activated sludge inoculum. guidechem.com

The ultimate biodegradation products of diethyl malonate are malonic acid and ethanol. oecd.org These are common physiological substances that can be readily integrated into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for use as carbon and energy sources by microorganisms. oecd.org

While specific microbial species that degrade diethyl malonate are not extensively documented, numerous bacteria are known to utilize malonate as their sole source of carbon and energy. nih.gov These include species from genera such as Klebsiella, Acinetobacter, and Rhizobium. nih.gov The metabolic pathway for malonate degradation in these organisms involves its activation to a thioester, typically malonyl-CoA, by a synthetase enzyme. This intermediate is then decarboxylated to produce acetyl-CoA, which directly enters the TCA cycle. nih.gov

The initial and rate-determining step in the biodegradation of diethyl malonate is the cleavage of its ester bonds. This hydrolysis is catalyzed by a wide range of non-specific esterase enzymes, particularly carboxylesterases, which are ubiquitous in various organisms and tissues. oecd.orgnih.gov

In vitro studies have confirmed that various enzymes can hydrolyze diethyl malonate. These include adipose-tissue lipase (B570770) and α-chymotrypsin, which primarily convert it to the monoester. guidechem.com Porcine liver esterase (PLE) is another enzyme widely used as a model for in vivo ester hydrolysis that has been shown to effectively catalyze the release of malonate from its ester forms. nih.gov The enzymatic hydrolysis is analogous to the chemical hydrolysis observed at alkaline pH. oecd.org

Environmental Fate Modeling and Prediction of Transformation Products

Environmental fate models are computational tools used to predict how a chemical will move and transform in the environment. up.ptresearchgate.net For diethyl malonate, models such as the Estimation Programs Interface (EPI) Suite™ have been used by regulatory bodies like the U.S. Environmental Protection Agency (EPA) to estimate its environmental behavior. epa.gov

| Parameter | Predicted Value | Implication | Source |

|---|---|---|---|

| Soil Adsorption Coefficient (Koc) | 10 | Very high mobility in soil and low adsorption to sediment. | nih.gov |

| Bioaccumulation Factor (BAF) | 1.06 | Low potential to accumulate in aquatic organisms. | epa.gov |

| Atmospheric Half-Life (vs. •OH) | 3.1 days | Moderately persistent in the atmosphere. | nih.gov |

| Persistence | Low | Predicted to degrade quickly in aerobic and anaerobic environments. | epa.gov |

Advanced Analytical Methodologies in Diethyl Butylethylmalonate Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is the cornerstone of analytical chemistry for separating the components of a mixture. For a compound like Diethyl Butylethylmalonate, both liquid and gas chromatography are routinely employed to assess its purity and to track its formation during synthesis.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of non-volatile compounds like this compound. It is extensively used for both quantitative analysis to determine the exact amount of the compound in a sample and for preparative purposes to isolate the pure substance from a reaction mixture.

In a typical analytical setup, a small volume of the sample is injected into the HPLC system. The sample is carried by a liquid mobile phase through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the two phases. For this compound and related malonic esters, reversed-phase HPLC is common, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. researchgate.net The progress of reactions involving dialkyl malonates can be effectively monitored using HPLC, allowing for precise determination of reaction endpoints and the formation of intermediates. researchgate.netresearchgate.netbridgewater.edu

For quantitative analysis, a detector, most commonly a UV-Vis detector, measures the absorbance of the eluting components. The area under the chromatographic peak is proportional to the concentration of the compound. By comparing the peak area to that of known standards, the exact quantity of this compound can be determined. Chiral HPLC can also be employed to separate enantiomers if the malonate has a stereocenter. frontiersin.orgfrontiersin.org

Table 1: Illustrative HPLC Parameters for Analysis of Dialkyl Malonates

| Parameter | Value/Description |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

Preparative HPLC operates on the same principle but uses larger columns to handle greater quantities of material, making it a powerful tool for purification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. medistri.swiss It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. GC-MS is vital for confirming the identity of the compound, assessing its purity, and quantifying it within a mixture. redalyc.org

In GC-MS analysis, the sample is first vaporized in a heated injector and then separated as it passes through a capillary column. medistri.swiss The choice of column is critical; a non-polar or medium-polarity column is typically used for esters. d-nb.info As the separated components exit the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process fragments the molecules into a unique pattern of ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular "fingerprint." By comparing this spectrum to a library of known spectra, the identity of this compound can be unequivocally confirmed. medistri.swissscispace.com

GC is often used to monitor the progress of reactions involving diethyl malonate, providing quantitative data on the consumption of reactants and the formation of products. google.com For quantitative analysis, the area of a specific ion peak in the chromatogram is measured and compared against a calibration curve generated from standards of known concentration.

Table 2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Value/Description |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow |

| Injector Temperature | 250°C |

| Oven Program | Initial temp 50°C, ramp to 280°C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 40-500 m/z |

| Mode | Full Scan / Selected Ion Monitoring (SIM) |

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS)

For even greater sensitivity and selectivity, especially in complex matrices, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed. mdpi.com This method combines the separation of HPLC with the analytical power of two mass spectrometers in series. nih.gov

LC-MS/MS is the method of choice for trace-level quantification and for the analysis of compounds that may be present in complex biological or environmental samples. nih.govmdpi.com The first mass spectrometer (MS1) selects a specific "precursor" ion corresponding to the mass of this compound. This ion is then passed into a collision cell, where it is fragmented by collision with an inert gas. The resulting "product" ions are then analyzed by the second mass spectrometer (MS2).

This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for extremely low detection limits. scirp.org It can be used to identify and quantify not only the parent compound but also potential metabolites or degradation products, providing a comprehensive profile of the sample.

Table 3: Conceptual LC-MS/MS Parameters for this compound

| Parameter | Value/Description |

| LC System | UPLC/HPLC System |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ or [M+Na]⁺ for this compound |

| Product Ions (Q3) | Specific fragments derived from the precursor ion |

| Collision Gas | Argon |

Q & A

Q. What are the established synthetic routes for diethyl butylethylmalonate, and how do reaction conditions influence yield and purity?

Q. How can researchers resolve contradictions in toxicity data for this compound using analog-based approaches?

The U.S. EPA’s framework for low-priority substances recommends using analogs like dimethyl malonate (CASRN 108-59-8) to fill data gaps. For example:

Q. What methodologies optimize the regioselectivity of this compound in multi-step syntheses of heterocyclic compounds?

The compound’s active methylene group participates in cyclocondensation with aldehydes/ketones to form pyridine derivatives. Key factors:

- Base Selection : Ammonia or DBU promotes enolate formation without over-alkylation.

- Temperature Control : Slow heating (40–60°C) minimizes decarboxylation side reactions . Example Reaction Pathway :

this compound + Benzaldehyde → Cyclization → Substituted Pyridine + CO\(_2\)

Yield improvements (up to 90%) are achieved using microwave-assisted synthesis, reducing reaction time from 24h to 2h .

Q. How should researchers address discrepancies in biological activity data, such as varying IC values for enzyme inhibition?

- Data Normalization : Account for assay conditions (e.g., acetylcholinesterase IC ranges from 45–60 µM due to pH variations) .

- Meta-Analysis : Aggregate results from PubChem and EPA databases, applying QSAR models to predict activity cliffs .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing malonate derivative efficacy in pharmacological studies?

- ANOVA : Compare dose-response curves across cell lines (e.g., IC in SH-SY5Y vs. PC12 cells).

- Principal Component Analysis (PCA) : Correlate structural features (e.g., logP, steric bulk) with antimicrobial activity .

Q. How can computational tools enhance the design of this compound-based catalysts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.